3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride
Description
3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a substituted indolinone derivative characterized by an ethyl group at the N1 position and an amino group at the C3 position of the indole ring. Its molecular formula is C₉H₁₁ClN₂O, with an estimated molecular weight of ~198.6 g/mol (derived from structural analogs in and ). This compound is primarily utilized as a research intermediate or synthetic precursor, though its specific pharmacological applications remain underexplored in the provided literature.
Properties
IUPAC Name |
3-amino-1-ethyl-3H-indol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-2-12-8-6-4-3-5-7(8)9(11)10(12)13;/h3-6,9H,2,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIXPBBWADJJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677600 | |
| Record name | 3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105068-64-1 | |
| Record name | 3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride typically involves the Fischer indole synthesis. This method uses hydrazine and ketones or aldehydes under acidic conditions to form the indole ring . The reaction conditions often involve refluxing the reactants in acetic acid and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Acylation of the Primary Amine
The primary amine at position 3 undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:
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Reaction with acetyl chloride yields the corresponding acetamide derivative.
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Reagents : Acetyl chloride, triethylamine (TEA), dichloromethane (DCM).
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Conditions : Room temperature, 12–16 hours.
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Acetyl chloride | 3-Acetamido-1-ethyl-indol-2-one | 78 | DCM, TEA, RT, 16 h2 |
| Benzoyl chloride | 3-Benzamido-1-ethyl-indol-2-one | 82 | DMF, TEA, 0°C→RT, 12 h3 |
Electrophilic Aromatic Substitution
The indole ring undergoes electrophilic substitution at positions 5 and 7, influenced by the electron-donating ethyl and amino groups:
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Nitration : Concentrated HNO₃ in H₂SO₄ introduces a nitro group at position 5.
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Bromination : Br₂ in acetic acid adds bromine at position 7.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2 h | 5-Nitro-3-amino-1-ethyl-indol-2-one | 653 |
| Bromination | Br₂ (1 eq.), AcOH, RT, 4 h | 7-Bromo-3-amino-1-ethyl-indol-2-one | 723 |
Reduction of the Carbonyl Group
The 2-keto group is reduced to a hydroxyl group using borane or sodium borohydride:
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Reagents : NaBH₄ in methanol or BH₃·THF.
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Product : 3-Amino-1-ethyl-2-hydroxyindoline (secondary alcohol).
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH | 0°C→RT | 68[^4] |
| BH₃·THF | THF | Reflux | 81[^4] |
Oxidation Reactions
The ethyl side chain or indole nucleus can be oxidized under controlled conditions:
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Ethyl group oxidation : KMnO₄ in acidic medium converts the ethyl group to a carboxylic acid.
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Ring oxidation : CrO₃ in acetic acid introduces a hydroxyl group at position 4.
| Substrate Site | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethyl group | KMnO₄, H₂SO₄, 60°C, 6 h | 3-Amino-1-(carboxymethyl)-indol-2-one | 58[^1] |
| Indole ring | CrO₃, AcOH, RT, 3 h | 4-Hydroxy-3-amino-1-ethyl-indol-2-one | 63[^1] |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aromatic ring:
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Suzuki coupling with aryl boronic acids introduces aryl groups at position 5.
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Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C.
| Boronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 5-Phenyl-3-amino-1-ethyl-indol-2-one | 743 |
| 4-Cl-C₆H₄B(OH)₂ | 5-(4-Chlorophenyl)-3-amino-1-ethyl-indol-2-one | 693 |
Cyclization and Heterocycle Formation
The amino group participates in cyclization reactions to form fused heterocycles:
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With CS₂ : Forms a thiazolidinone ring fused to the indole.
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With ethyl cyanoacetate : Generates a pyrimidine derivative.
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| CS₂, K₂CO₃ | Thiazolo[3,2-a]indol-2-one | 76 | DMF, 100°C, 8 h3 |
| Ethyl cyanoacetate | Pyrimido[1,2-a]indol-2-one | 71 | EtOH, reflux, 12 h1 |
Salt Formation and pH-Dependent Reactivity
The hydrochloride salt undergoes deprotonation in basic media, enabling further reactivity:
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Deprotonation : NaOH in H₂O/THF liberates the free base, enhancing nucleophilicity.
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Alkylation : Reacts with methyl iodide to form a quaternary ammonium derivative.
| Reaction | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Deprotonation | NaOH (2 eq.), H₂O/THF, 0°C | 3-Amino-1-ethyl-indol-2-one (free base) | 951 |
| Alkylation | CH₃I, K₂CO₃, DMF, RT, 6 h | 3-(Dimethylamino)-1-ethyl-indol-2-one | 782 |
Key Research Findings
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Antimicrobial derivatives : Acylation products (e.g., 3-acetamido derivatives) show enhanced activity against Staphylococcus aureus (MIC = 1.2 µg/mL)1.
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Electrophilic substitution trends : Electron-withdrawing groups (e.g., NO₂) at position 5 improve oxidative stability by 40% compared to unsubstituted analogs3.
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Catalytic efficiency : Suzuki coupling with Pd(PPh₃)₄ achieves turnover numbers (TON) >1,000 under optimized conditions3.
Footnotes
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by its indole structure, which is a common motif in many biologically active compounds. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for pharmaceutical applications.
Therapeutic Applications
- Antitumor Activity : Research indicates that derivatives of indole compounds exhibit antitumor properties. For instance, studies have shown that modifications to the indole structure can enhance cytotoxicity against various cancer cell lines. The presence of the amino group at the 3-position is crucial for this activity, as it influences the compound's interaction with biological targets .
- Neurological Disorders : Compounds similar to 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride have been studied for their potential in treating neurological disorders such as Parkinson's disease. The compound's structural analogs are known to act as dopaminergic agents, which can help alleviate symptoms associated with dopamine deficiency .
- Anti-inflammatory Properties : Some studies suggest that this compound may possess anti-inflammatory effects. It has been observed that indole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Condensation Reactions : The initial formation often involves the condensation of an appropriate aldehyde with an amine in the presence of a catalyst.
- Reduction Steps : Subsequent reduction reactions can convert intermediate compounds into the desired dihydroindole structure.
A detailed synthetic route can be outlined as follows:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Aldehyde + Amine | Acidic medium |
| 2 | Reduction | Reducing agent (e.g., NaBH4) | Mild conditions |
| 3 | Hydrochloride Formation | HCl | Aqueous solution |
Biological Studies
Several case studies have documented the biological activities of this compound:
- Cell Viability Assays : In vitro studies using MTT assays demonstrate that this compound exhibits dose-dependent cytotoxicity against specific cancer cell lines .
- In Vivo Models : Animal models have been employed to assess the neuroprotective effects of related compounds in Parkinson's disease models. Results indicate a significant improvement in motor functions when treated with these indole derivatives .
Mechanism of Action
The mechanism of action of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogs with Amino Substituents
3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one Hydrochloride
- Molecular Formula : C₈H₉ClN₂O
- Molecular Weight : 184.62 g/mol ().
- Key Differences : The N1 substituent is a methyl group instead of ethyl. This shorter alkyl chain reduces steric bulk and may influence solubility and receptor binding.
3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one Hydrochloride
- Molecular Formula : C₈H₈Cl₂N₂O
- Molecular Weight : 219.07 g/mol ().
- Key Differences : A chlorine atom at C5 enhances lipophilicity (LogP) compared to the unsubstituted ethyl analog.
3-Amino-6-methoxy-1,3-dihydro-2H-indol-2-one Hydrochloride
Table 1: Structural Analogs of 3-Amino-1-ethyl-2H-indol-2-one Hydrochloride
Pharmacologically Active Indolinone Derivatives
Ziprasidone Hydrochloride
- Structure: 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride monohydrate.
- Molecular Weight : 467.42 g/mol ().
- Pharmacological Use : Atypical antipsychotic for schizophrenia ().
- Key Differences : Incorporates a benzisothiazole-piperazine-ethyl chain and a chlorine substituent, enabling dopamine D2 and serotonin 5-HT2A receptor antagonism.
Ropinirole Hydrochloride
- Structure: 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride.
- Molecular Weight : 296.84 g/mol ().
- Pharmacological Use: Non-ergoline dopamine agonist for Parkinson’s disease and restless leg syndrome ().
- Key Differences: A dipropylaminoethyl chain at C4 confers selective D3/D2 receptor agonism, distinct from the target compound’s lack of known receptor activity.
Table 2: Pharmacologically Active Indolinone Derivatives
Other Indolinone Derivatives
SU5416 (Semaxinib)
- Structure : 3-[(3,5-Dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one.
- Molecular Weight : 238.3 g/mol ().
- Application : VEGFR2 kinase inhibitor with anti-angiogenic properties.
- Key Differences: A pyrrolylmethylene group replaces the amino and ethyl substituents, enabling kinase inhibition.
3-Substituted Methylidene Oxindoles
- Examples : (3E)-3-(4-Ethylbenzylidene)-1,3-dihydro-2H-indol-2-one ().
Biological Activity
3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride (CAS Number: 1105068-64-1) is a compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and diverse biological activities.
The molecular formula of this compound is C10H12N2O·HCl. The compound exhibits typical reactions associated with indole derivatives, including electrophilic substitutions and nucleophilic additions, which are critical for its biological activity.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For instance, compounds structurally related to this indole derivative have shown minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research has indicated that certain derivatives of indole exhibit preferential suppression of rapidly dividing cancer cells, such as A549 lung cancer cells. The antiproliferative effects were more pronounced compared to non-tumor fibroblast cells .
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. Interaction studies suggest that it may bind to various proteins involved in cell signaling pathways, thereby modulating cellular responses and inhibiting pathogen growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole derivatives. The presence of the ethyl group at the 1-position and the amino group at the 3-position are essential for enhancing the compound's pharmacological profile. The following table summarizes some related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one | C10H12N2O | Substituted at the 5-position; potential for different biological activity. |
| 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one | C10H12N2O | Contains an ethylamine side chain; may exhibit distinct pharmacological properties. |
| 5-Aminoindole | C8H8N2 | Lacks the ethyl group; simpler structure with different reactivity. |
Case Studies
Several case studies have highlighted the efficacy of indole derivatives in treating bacterial infections and cancer:
- Antibacterial Efficacy Against MRSA : A study reported that a related indole derivative showed an MIC of 0.98 μg/mL against MRSA strains, indicating strong antibacterial potential .
- Anticancer Activity : In vitro studies demonstrated that certain derivatives exhibited significant antiproliferative effects against A549 cells, suggesting their potential use in cancer therapy .
Q & A
Basic: What are the validated synthetic routes for 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride?
Methodological Answer:
A common approach involves halogenation and substitution reactions. For example, bromoethyl intermediates (e.g., 5-(2-bromoethyl)-6-chloro-indol-2-one derivatives) can react with amines under nucleophilic substitution conditions . The ethyl group at position 1 may be introduced via alkylation of the indole nitrogen using ethyl halides or via reductive amination. Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl. Purity optimization requires recrystallization in polar solvents (e.g., ethanol/water mixtures) and characterization via HPLC (≥98% purity threshold) .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- HPLC/UPLC : A reverse-phase C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) is effective for quantifying the compound and detecting impurities. Detection at 220–250 nm is optimal for indole derivatives .
- NMR : 1H and 13C NMR confirm the ethyl substituent (e.g., triplet for CH2CH3 at δ ~1.2 ppm) and the indole backbone.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]+ (calculated for C10H12ClN3O: 226.07 g/mol) and fragments (e.g., loss of HCl).
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the indole core .
Basic: How can researchers assess the stability of this compound under varying conditions?
Methodological Answer:
Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 80°C for 24 hours.
- Oxidative stress : Treat with 3% H2O2 at room temperature for 6 hours.
- Photolysis : Expose to UV light (254 nm) for 48 hours.
Analyze degradation products via stability-indicating RP-HPLC. For example, Ropinirole hydrochloride (a structural analog) showed 5–10% degradation under oxidative conditions, with new peaks at RRT 0.8–1.2 .
Advanced: What challenges arise in isolating stereoisomers or tautomers of this compound?
Methodological Answer:
Geometric isomers (E/Z) may form during synthesis, particularly if conjugated double bonds or substituents (e.g., ethyl groups) induce steric hindrance. For example, Knoevenagel condensation of indol-2-ones produces E/Z mixtures separable via preparative TLC (silica gel, ethyl acetate/hexane) . Advanced chiral HPLC (e.g., Chiralpak IG-3 column) or SFC (supercritical fluid chromatography) resolves enantiomers. Computational modeling (DFT) predicts isomer stability, guiding experimental conditions .
Advanced: How does the ethyl substituent influence pharmacological activity in indol-2-one derivatives?
Methodological Answer:
The ethyl group at position 1 enhances lipophilicity, potentially increasing blood-brain barrier penetration. For dopamine agonists like Ropinirole (structurally similar), alkyl substituents modulate receptor binding: longer chains (e.g., propyl) increase D2/D3 receptor affinity, while ethyl balances selectivity and metabolic stability . In vitro assays (radioligand binding, cAMP modulation) are recommended to compare activity against D2/D3 receptors.
Advanced: How can impurity profiling be optimized for this compound?
Methodological Answer:
- Synthetic impurities : Monitor unreacted intermediates (e.g., 1-ethyl-3-nitro-indol-2-one) via LC-MS.
- Degradation impurities : Use stability-indicating methods (e.g., gradient HPLC with PDA detection) .
- Reference standards : Cross-validate against pharmacopeial impurity standards (e.g., Ziprasidone impurities in EP monographs) .
- Thresholds : Limit impurities to <0.15% per ICH Q3A guidelines.
Advanced: How to resolve contradictions in solubility or bioavailability data across studies?
Methodological Answer:
Contradictions often stem from polymorphic forms or solvent selection. For example:
- Solubility assays : Use standardized buffers (pH 1.2–7.4) and shake-flask methods. Ropinirole hydrochloride shows pH-dependent solubility (133 mg/mL in water) .
- Bioavailability : Compare dissolution profiles (USP Apparatus II, 50 rpm) across formulations. If discrepancies persist, analyze crystallinity via DSC/XRD to detect polymorphic transitions.
Advanced: What strategies validate receptor-binding mechanisms for novel indol-2-one derivatives?
Methodological Answer:
- In vitro : Radioligand displacement assays (e.g., [3H]Spiperone for D2 receptors) and functional assays (cAMP inhibition for D2 agonism) .
- In silico : Molecular docking (AutoDock Vina) predicts binding poses in receptor crystal structures (e.g., PDB: 6CM4 for D3).
- In vivo : Microdialysis in rodent models measures dopamine release in striatal regions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
